![molecular formula C14H20N4O3 B2959188 ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034263-13-1](/img/structure/B2959188.png)
ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C14H20N4O3 and its molecular weight is 292.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H18N4O3
- Molecular Weight : 278.31 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyrazole moiety is known for its ability to modulate various biological pathways, including those involved in inflammation and cellular signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole structure. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound exhibited an IC50 value below 10 µM against A-431 and Jurkat cell lines, suggesting potent anticancer properties .
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their anti-inflammatory activities. Research indicates that some derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. One study reported that certain pyrazole derivatives achieved a selectivity index for COX-2 inhibition significantly higher than that of traditional anti-inflammatory drugs .
Antimicrobial Properties
The imidazo[1,2-b]pyrazole derivatives have been investigated for their antimicrobial activities as well. For instance, a related compound demonstrated selective inhibition against Mycobacterium tuberculosis without affecting non-tuberculous mycobacteria . This selectivity is crucial for developing targeted therapies with minimal side effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are common synthetic strategies for assembling the ethyl 4-oxobutanoate moiety in this compound?
The ethyl 4-oxobutanoate fragment can be synthesized via esterification of 4-oxobutanoic acid derivatives or through functionalization of succinic acid analogs. For example, ethyl 4-oxobutanoate is prepared by reacting succinic acid monomethyl ester with ethyl alcohol under acid catalysis, achieving ~82% yield. Alternatively, oxidative cleavage of 4-pentenoic acid ethyl ester using ozone or ruthenium-based catalysts can yield the 4-oxobutanoate ester .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and stereochemistry. For imidazo[1,2-b]pyrazole derivatives, hydrogen bonding and π-π stacking interactions are critical to validate, requiring high-resolution data and iterative refinement cycles .
Q. What analytical techniques are used to assess purity and identity?
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, imidazole protons at 7–8 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions optimize the synthesis of imidazo[1,2-b]pyrazole intermediates?
Suzuki-Miyaura or Buchwald-Hartwig couplings are effective for introducing aryl/heteroaryl groups to the imidazo[1,2-b]pyrazole core. For example, Pd(PPh3)4 (3 mol%) catalyzes couplings with aryl iodides at 40–80°C in toluene/EtOAc, achieving >75% yield. Key parameters include ligand choice (e.g., XPhos for hindered substrates), base (K2CO3), and inert atmosphere to prevent catalyst deactivation .
Q. How can discrepancies in spectroscopic data during characterization be resolved?
Contradictions between calculated and observed NMR/IR spectra often arise from tautomerism (e.g., keto-enol equilibria in the 4-oxobutanoate group) or conformational flexibility. Strategies include:
- Variable-temperature NMR to probe dynamic effects.
- Computational modeling (DFT) to predict dominant tautomers.
- SC-XRD to resolve ambiguity in solid-state configurations .
Q. What challenges arise in purifying this compound, and how are they addressed?
The compound’s polarity and tendency to form aggregates complicate purification. Methods include:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc + 5% NEt3 to suppress tailing).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal lattice stability.
- HPLC Prep : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation .
Q. How does the 4-oxobutanoate moiety influence reactivity in heterocyclic derivatization?
The α,β-unsaturated ketone in 4-oxobutanoate undergoes Michael additions or cyclocondensation with nucleophiles (e.g., thiosemicarbazides, hydrazines). For example, reaction with 2-amino-1,3,4-thiadiazole forms imidazo[2,1-b]thiadiazole derivatives, validated via 1H NMR and X-ray analysis. Steric and electronic effects of the ethyl ester group modulate reaction rates and regioselectivity .
Q. Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results in structure-activity relationship (SAR) studies?
Discrepancies may arise from assay conditions (e.g., buffer pH affecting solubility) or off-target interactions. Mitigation strategies:
- Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
- Perform molecular docking using SC-XRD-derived structures to identify binding pose inconsistencies.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. Why do computational predictions of logP deviate from experimental values for this compound?
The imidazo[1,2-b]pyrazole’s aromatic system and ethyl ester group create regions of localized polarity, challenging force-field-based logP calculators. Use fragment-based methods (e.g., ClogP) with corrections for intramolecular H-bonding. Experimental validation via shake-flask (octanol/water) is critical .
Q. Methodological Recommendations
- Crystallography : Always collect high-resolution (<1.0 Å) data for SHELXL refinement, particularly to resolve disorder in the ethylamino linker .
- Synthetic Optimization : Screen Pd catalysts (e.g., Pd2(dba)3 vs. Pd(OAc)2) for cross-couplings to minimize byproducts .
- Reactivity Studies : Use in situ FTIR to monitor 4-oxobutanoate reactions in real time, identifying intermediates .
Propriétés
IUPAC Name |
ethyl 4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-3-21-14(20)5-4-12(19)15-6-7-17-8-9-18-13(17)10-11(2)16-18/h8-10H,3-7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDGFVQXGBMYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C=CN2C1=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.